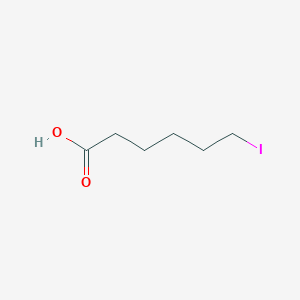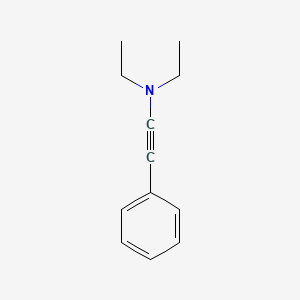
Tris(1-fenilisoquinolina-C2,N)iridio(III)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris[1-phenylisoquinoline-C2,N]iridium(III) is a useful research compound. Its molecular formula is C45H30IrN3 and its molecular weight is 805.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tris[1-phenylisoquinoline-C2,N]iridium(III) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tris[1-phenylisoquinoline-C2,N]iridium(III) including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Diodos Orgánicos Emisores de Luz (OLED)
Ir(piq)3 es ampliamente utilizado en el campo de los Diodos Orgánicos Emisores de Luz (OLED) . Sirve como un emisor triplete , contribuyendo a la alta eficiencia y estabilidad de los dispositivos OLED. La luz emitida por estos dispositivos es típicamente roja .
Catalizadores Fotoredox
Otra aplicación significativa de Ir(piq)3 es su uso como un catalizador fotoredox . La catálisis fotoredox implica el uso de la luz para excitar un complejo metálico, permitiéndole participar en la transferencia de electrones con otras moléculas.
Sondas de Bioimagen
Ir(piq)3 tiene aplicaciones potenciales en bioimagen . Las propiedades luminiscentes de este compuesto se pueden utilizar para crear sondas que ayudan a visualizar estructuras o procesos biológicos.
Fotovoltaica
Ir(piq)3 también se utiliza en aplicaciones fotovoltaicas. Sus propiedades únicas pueden contribuir a la eficiencia de las células solares, que convierten la luz en electricidad.
Material de Alojamiento Termoestable
En el contexto de los OLED, Ir(piq)3 se puede utilizar como un material de alojamiento termoestable . Esto contribuye a la longevidad y el rendimiento del dispositivo OLED.
Material de Grado Sublimado
Ir(piq)3 a menudo está disponible como un material de grado sublimado . Esto significa que ha sido purificado por sublimación, un proceso en el que una sustancia pasa de un estado sólido a un estado gaseoso sin pasar por un estado líquido. Este alto nivel de pureza es beneficioso para muchas de sus aplicaciones.
Mecanismo De Acción
Target of Action
Tris[1-phenylisoquinoline-C2,N]iridium(III), also known as Ir(piq)3, is primarily used as a phosphorescent dopant material . It is a deep red phosphorescent dopant material that has received considerable attention in optoelectronic materials due to their high electron affinities .
Mode of Action
The mode of action of Ir(piq)3 is primarily through its interaction with light. As a phosphorescent dopant material, it absorbs light and then re-emits it, a process known as phosphorescence . This property makes it useful in applications such as organic light-emitting diodes (OLEDs) .
Biochemical Pathways
Instead, its primary role is in the field of optoelectronics, where it contributes to the emission of light in devices such as OLEDs .
Pharmacokinetics
In terms of its physical properties, it is a solid at room temperature .
Result of Action
The primary result of the action of Ir(piq)3 is the emission of deep red light . This makes it valuable in the creation of OLEDs, where it can contribute to the production of high-quality, vibrant displays .
Action Environment
The action of Ir(piq)3 can be influenced by environmental factors. For example, it should be stored under inert gas and away from light and air . Its melting point is 454°C , indicating that it is stable under normal conditions but can be affected by high temperatures.
Propiedades
Número CAS |
435293-93-9 |
|---|---|
Fórmula molecular |
C45H30IrN3 |
Peso molecular |
805.0 g/mol |
Nombre IUPAC |
iridium(3+);1-phenylisoquinoline |
InChI |
InChI=1S/3C15H10N.Ir/c3*1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15;/h3*1-7,9-11H;/q3*-1;+3 |
Clave InChI |
NDBCGHNTWCYIIU-UHFFFAOYSA-N |
SMILES |
C1=CC=C([C-]=C1)C2=NC=CC3=CC=CC=C32.C1=CC=C([C-]=C1)C2=NC=CC3=CC=CC=C32.C1=CC=C([C-]=C1)C2=NC=CC3=CC=CC=C32.[Ir+3] |
SMILES canónico |
C1=CC=C([C-]=C1)C2=NC=CC3=CC=CC=C32.C1=CC=C([C-]=C1)C2=NC=CC3=CC=CC=C32.C1=CC=C([C-]=C1)C2=NC=CC3=CC=CC=C32.[Ir+3] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Ir(piq)3?
A1: While the provided texts don't explicitly state the molecular formula and weight, they identify Ir(piq)3 as Tris[1-phenylisoquinoline-C2,N]iridium(III). Based on this name, we can deduce the following:
Q2: What are the key spectroscopic features of Ir(piq)3?
A2: Ir(piq)3 exhibits strong phosphorescence, primarily attributed to metal-to-ligand charge transfer (3MLCT) transitions. Studies using time-resolved Fourier-transform near-infrared spectroscopy revealed an intense transient absorption band around 7500 cm−1, assigned to the T6 ← T1 transition, involving a transition from the metal center to the 3MLCT state. []
Q3: How does the structure of Ir(piq)3 influence its emission color?
A3: The ligands in Ir(piq)3, specifically the 1-phenylisoquinoline groups, play a crucial role in determining its emission color. These ligands influence the energy gap between the ground and excited states, leading to red phosphorescence. [, , , ] Modifications to the ligand structure, such as introducing electron-donating or withdrawing groups, can fine-tune the emission color. []
Q4: Why is Ir(piq)3 widely used in OLEDs?
A4: Ir(piq)3 is valued in OLEDs due to its high phosphorescence quantum yield, allowing for efficient conversion of electrical energy into light. Its red emission, coupled with its ability to harvest both singlet and triplet excitons, makes it a suitable candidate for red emissive layers in OLEDs. [, , , , ]
Q5: What role does Ir(piq)3 play in white OLEDs (WOLEDs)?
A5: Ir(piq)3 is frequently used as a red dopant in multi-emissive WOLEDs. By carefully adjusting its concentration and combining it with blue and green emitters, Ir(piq)3 contributes to achieving balanced white light emission. [, , , ]
Q6: What strategies can enhance the performance of Ir(piq)3-based OLEDs?
A6: Several approaches can be employed to improve Ir(piq)3-based OLED performance:
- Host material selection: Utilizing host materials with compatible energy levels and good charge transport properties can enhance energy transfer to Ir(piq)3 and improve device efficiency. [, , , ]
- Device architecture optimization: Employing multilayered structures with dedicated charge transport and blocking layers can optimize charge injection and recombination, leading to higher efficiency and luminance. [, , , , ]
- Spacer layers: Introducing spacer layers between emissive layers can influence energy transfer and exciton diffusion, allowing for fine-tuning of color balance and device efficiency. []
Q7: Are there any challenges associated with using Ir(piq)3 in OLEDs?
A7: While Ir(piq)3 is a highly efficient emitter, challenges remain:
- Solubility: Ir(piq)3 exhibits limited solubility in common organic solvents, which can complicate solution-processing techniques for OLED fabrication. Strategies like incorporating long alkyl chains or fluorine substituents on the ligands have been explored to enhance solubility. []
- Operational lifetime: The long-term stability of Ir(piq)3-based OLEDs is crucial for practical applications. Degradation mechanisms, potentially involving interactions between excitons, polarons, and the host material, can limit device lifetime. [, ]
Q8: What is the role of energy transfer in Ir(piq)3-based OLEDs?
A9: Energy transfer plays a critical role in Ir(piq)3-based OLEDs. The host material often absorbs excitation energy and transfers it to the Ir(piq)3 dopant, which then emits light. Efficient energy transfer is crucial for maximizing device efficiency. [, , , ]
Q9: How can time-resolved photoluminescence spectroscopy provide insights into Ir(piq)3-based OLEDs?
A10: Time-resolved photoluminescence spectroscopy is a powerful tool for investigating energy transfer processes in OLEDs. By analyzing the decay dynamics of both the host and dopant emissions, researchers can gain insights into energy transfer efficiencies and identify potential energy loss pathways. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,1-Dibenzyl-3-[6-(dibenzylcarbamoylamino)hexyl]urea](/img/structure/B1655786.png)


![[4-cyano-3-(diethylcarbamothioylsulfanyl)-1,2-thiazol-5-yl] N,N-diethylcarbamodithioate](/img/structure/B1655791.png)
![Ethyl 2-[3-[(2-ethoxy-2-oxoethyl)amino]anilino]acetate](/img/structure/B1655792.png)


![1,5-dimethyl-4-[[5-(4-nitrophenyl)-3,6-dihydro-1,3,4-thiadiazin-2-ylidene]amino]-2-phenylpyrazol-3-one](/img/structure/B1655799.png)
![3-Chloro-1-azabicyclo[2.2.2]octane](/img/structure/B1655800.png)
![(4Z)-2-(3-methylphenyl)-4-[(3-nitrophenyl)methylidene]-1,3-oxazol-5-one](/img/structure/B1655801.png)

![5-Oxobicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B1655803.png)

